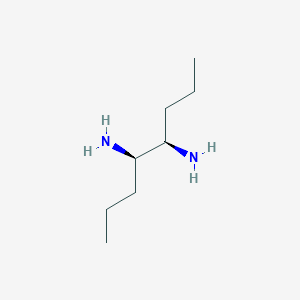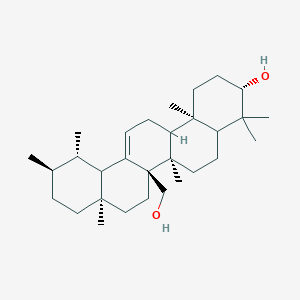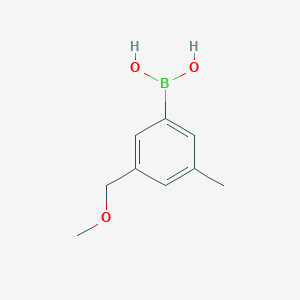
(3-(Methoxymethyl)-5-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methoxymethyl)-5-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and two hydroxyl groups. This particular compound has a methoxymethyl group and a methyl group attached to the phenyl ring, making it unique in its structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)-5-methylphenyl)boronic acid typically involves the reaction of 3-(Methoxymethyl)-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions include:
Temperature: The reaction is usually carried out at low temperatures to prevent side reactions.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To improve efficiency and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(Methoxymethyl)-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronates.
Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens or other electrophiles.
Major Products Formed
Phenols: Formed through oxidation.
Boronates: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
(3-(Methoxymethyl)-5-methylphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-(Methoxymethyl)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in:
Enzyme inhibition: By binding to the active site of enzymes, it can inhibit their activity.
Drug delivery: Its reversible binding allows for controlled release of drugs.
Catalysis: Acts as a catalyst in various organic reactions by stabilizing transition states.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but lacks the methoxymethyl group.
5-Methylphenylboronic acid: Similar structure but lacks the methoxymethyl group.
Phenylboronic acid: Basic structure without any substituents.
Uniqueness
(3-(Methoxymethyl)-5-methylphenyl)boronic acid is unique due to the presence of both methoxymethyl and methyl groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H13BO3 |
|---|---|
Molecular Weight |
180.01 g/mol |
IUPAC Name |
[3-(methoxymethyl)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H13BO3/c1-7-3-8(6-13-2)5-9(4-7)10(11)12/h3-5,11-12H,6H2,1-2H3 |
InChI Key |
FZCDFZVDWRITQY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)COC)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


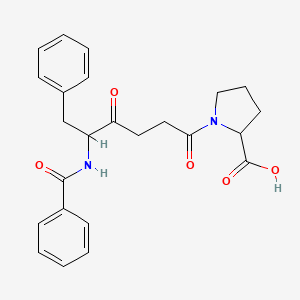
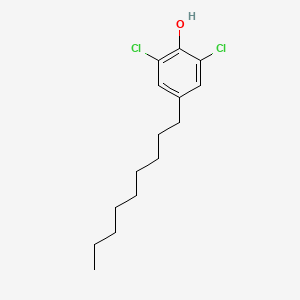
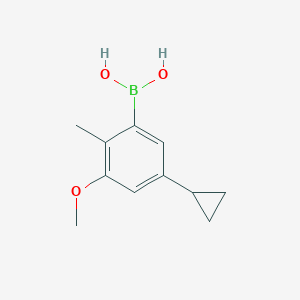
![6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14081268.png)
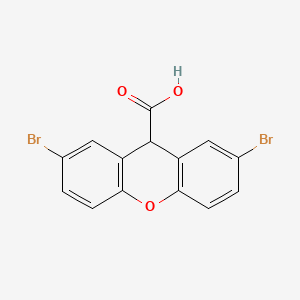
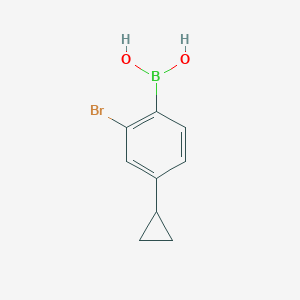
![[3-(7-Bromo-6-chloro-2,8-difluoroquinazolin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl] tert-butyl formate](/img/structure/B14081274.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B14081294.png)
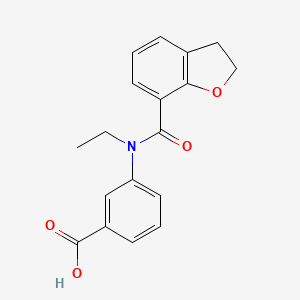
![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
